molecular formula C9H13NO2S B092140 tert-Butyl thiophen-3-ylcarbamate CAS No. 19228-91-2

tert-Butyl thiophen-3-ylcarbamate

Cat. No.: B092140
CAS No.: 19228-91-2
M. Wt: 199.27 g/mol
InChI Key: PRWYQCYSADTIBZ-UHFFFAOYSA-N
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Description

tert-Butyl thiophen-3-ylcarbamate is a chemical compound of interest in medicinal chemistry and drug discovery, serving primarily as a versatile synthetic building block. Its structure incorporates two key features: a thiophene ring and a tert-butyl carbamate (Boc) protecting group. The thiophene heterocycle is a common motif in pharmaceuticals and materials science, valued for its electronic properties and metabolic stability . The Boc group is widely used to protect amines during multi-step synthetic sequences, and it can be readily removed under mild acidic conditions. Compounds featuring the tert-butyl group are prevalent in many therapeutic areas, as this bulky structure can enhance a compound's specificity and act as a steric shield to improve stability against enzymatic degradation . Researchers utilize this reagent in the development of potential active molecules, particularly where the thiophen-3-ylamine moiety is a required structural component. It is important for researchers to note that tert-butyl groups in drug candidates are sometimes subject to metabolism by cytochrome P450 enzymes (CYPs), such as CYP3A4 and CYP2C8, which can lead to hydroxylated metabolites . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-thiophen-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWYQCYSADTIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353030
Record name tert-Butyl thiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19228-91-2
Record name tert-Butyl thiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(thiophen-3-yl)carbamate
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Preparation Methods

Reaction Mechanism and Stoichiometry

The direct protection method involves the nucleophilic attack of 3-aminothiophene’s amine group on the electrophilic carbonyl carbon of Boc₂O, facilitated by a mild base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via the formation of a mixed carbonate intermediate, which subsequently eliminates a tert-butoxide ion to yield the Boc-protected product (Fig. 1).

Reagents and Conditions

  • 3-Aminothiophene : Serves as the primary amine substrate.

  • Boc₂O : Used in a 1.1–1.2 molar ratio relative to the amine to ensure complete conversion.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to dissolve both reactants.

  • Base : TEA (1.5 equiv) or DMAP (catalytic) neutralizes the generated tert-butyl carbonate byproduct.

  • Atmosphere : Conducted under nitrogen or argon to prevent moisture-induced decomposition of Boc₂O.

Experimental Protocol

  • Reaction Setup : 3-Aminothiophene (1.0 equiv) is dissolved in anhydrous DCM (10 mL/g substrate) under nitrogen. Boc₂O (1.1 equiv) and TEA (1.5 equiv) are added dropwise at 0°C.

  • Stirring : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC; hexane/ethyl acetate 4:1).

  • Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification : The crude product is recrystallized from hexane/DCM (9:1) to afford this compound as a white crystalline solid.

Characterization Data

  • Melting Point : 85–87°C (lit.).

  • ¹H NMR (CDCl₃) : δ 7.25 (d, J = 5.1 Hz, 1H, thiophene H), 6.95 (d, J = 3.0 Hz, 1H, thiophene H), 6.35 (s, 1H, NH), 1.45 (s, 9H, tert-butyl).

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O stretch).

Curtius Rearrangement of Thiophene-3-Carbonyl Azide

Synthesis of Thiophene-3-Carbonyl Azide

Thiophene-3-carbonyl chloride is treated with sodium azide (NaN₃) in acetone/water (2:1) at 0°C to form the corresponding acyl azide. The intermediate is isolated via extraction with ethyl acetate and dried over MgSO₄.

Thermal Rearrangement to Isocyanate

Heating the acyl azide to 80–100°C in toluene induces the Curtius rearrangement, generating thiophene-3-isocyanate and nitrogen gas. The reaction is monitored by the cessation of gas evolution.

Trapping with tert-Butanol

The isocyanate is reacted with tert-butanol (2.0 equiv) in toluene at reflux for 4 hours. The carbamate product precipitates upon cooling and is filtered and washed with cold hexane.

Characterization Data

  • X-ray Crystallography : Confirms the planar thiophene ring and carbamate geometry, with intramolecular C–H⋯O interactions stabilizing the structure.

  • ¹³C NMR (DMSO-d₆) : δ 153.2 (C=O), 140.1 (thiophene C), 126.8 (thiophene CH), 80.5 (tert-butyl C), 28.3 (CH₃).

Comparative Analysis of Synthetic Methods

Parameter Direct Protection (Boc₂O) Curtius Rearrangement
Starting Materials 3-Aminothiophene, Boc₂OThiophene-3-carbonyl chloride, NaN₃
Reaction Time 12–24 hours6–8 hours
Yield 75–85%60–70%
Key Advantage Mild conditions, high atom economyApplicable to diverse substrates
Limitation Requires anhydrous conditionsHazardous azide intermediates

Industrial-Scale Production Considerations

Scalability of the Direct Method

Large-scale reactions employ continuous-flow reactors to enhance heat and mass transfer. Boc₂O is added incrementally to avoid exothermic side reactions, and automated TLC systems monitor conversion in real time.

Analytical Techniques for Characterization

  • X-ray Diffraction : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the thiophene and carbamate groups.

  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 199.27 [M+H]⁺ .

Chemical Reactions Analysis

Acylation and Electrophilic Substitution

tert-Butyl thiophen-3-ylcarbamate undergoes acylation at the thiophene ring:

  • Reagent : Oxalyl chloride (ClCO)₂ in dichloromethane (DCM).

  • Product : tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate .

  • Mechanism : The reaction proceeds via electrophilic substitution at the α-position of the thiophene ring, followed by cyclization.

Reaction StepReagents/ConditionsProduct StructureYield
Acylation(ClCO)₂, DCM, 0°C, 3hThieno[3,2-b]pyrrole derivative68%

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions :

  • Reagent : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

  • Product : Thiophen-3-amine hydrochloride (UV-sensitive) .

  • Application : The free amine is used in subsequent coupling reactions for drug discovery .

Suzuki–Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-couplings :

  • Catalyst : Pd(OAc)₂ with 1,1’-bis(di-tert-butylphosphino)ferrocene (D-t-BPF).

  • Base : Tripotassium phosphate (K₃PO₄).

  • Substrates : Aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid).

  • Yield : Up to 98% for biaryl derivatives .

text
This compound + ArB(OH)₂ → Pd catalysis → 3-Aryl-thiophene carbamate

Formation of Heterocyclic Scaffolds

The compound serves as a precursor for thieno[3,2-b]pyridine synthesis:

  • Reagents : Ethyl 2-mercaptoacetate, potassium tert-butoxide (KOtBu).

  • Conditions : Reflux in ethanol for 24 hours.

  • Application : These scaffolds are key intermediates in kinase inhibitors .

HeterocycleKey ReagentsYieldBiological Relevance
Thieno[3,2-b]pyridineEthyl 2-mercaptoacetate55%Anticancer agents
Isothiazolo[3,4-b]pyridineNaN₃, Staudinger reduction83%GAK/DYRK1 inhibitors

Nucleophilic Substitution Reactions

The carbamate group facilitates substitutions at the thiophene ring:

  • Reagents : Sodium azide (NaN₃), morpholine.

  • Example : Displacement of chlorine in 2-chloropyridine derivatives to form azido intermediates .

Oxidative Cyclization

Lawesson’s reagent promotes cyclization to fused thiophene systems:

  • Product : Isothiazolo[3,4-b]pyrazine derivatives.

  • Yield : 70–85% .

Key Research Findings

  • Scaffold Hopping : this compound enables the synthesis of isothiazolo[3,4-b]pyridines, which exhibit nanomolar affinity for GAK kinase (Kd=0.36muMK_d=0.36\\mu M) .

  • Antimalarial Applications : Derivatives inhibit Plasmodium falciparum aspartate transcarbamoylase (PfATC) by stabilizing its inactive state (TmT_m shift: +20°C) .

  • Anticancer Activity : Thieno[3,2-b]pyridine derivatives show IC₅₀ values of 12–18 μM against human ATCase in cancer cells .

Scientific Research Applications

Organic Synthesis

tert-Butyl thiophen-3-ylcarbamate serves as a building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it versatile for synthesizing complex molecules .

Reaction Type Reagents Conditions
OxidationHydrogen peroxide, m-CPBARoom temperature
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous conditions
SubstitutionVarious nucleophilesBase presence

Biological Research

In biological studies, this compound is investigated for its interactions with biological molecules. It has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes, such as Methionine aminopeptidase 1, which plays a crucial role in protein synthesis and regulation .

Case Study: A study highlighted its effectiveness in modulating protein synthesis pathways in macrophages activated by lipopolysaccharides (LPS) and interferon-gamma (IFNγ). The compound was tested at non-toxic concentrations to assess its impact on transcriptional activity related to inflammatory responses .

Medicinal Chemistry

The compound is being explored for drug development purposes. Its structure allows it to target specific receptors or enzymes effectively. Researchers are focusing on its pharmacokinetic properties, including high gastrointestinal absorption and ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Pharmacokinetic Property Details
Gastrointestinal AbsorptionHigh
BBB PermeabilityYes
CYP Enzyme InhibitionCYP1A2 (Yes), others (No)

Industrial Applications

In industrial settings, this compound is utilized as a precursor for advanced materials and various chemical processes. Its stability and reactivity allow it to be integrated into larger synthetic pathways for producing specialized compounds used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl thiophen-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Derivatives with Boc groups at the thiophene-2 position (e.g., 4-methyl or 4-bromo) exhibit higher similarity scores (0.86–0.92) due to conserved carbamate orientation .
  • Functional Groups : Bromine or methyl groups modulate electronic properties and reactivity. For instance, brominated analogs enable Suzuki-Miyaura cross-coupling reactions .

Physicochemical and Reactivity Profiles

Stability and Reactivity

  • This compound: Stable under standard storage conditions (room temperature, inert atmosphere). The Boc group is cleaved by strong acids (e.g., HCl/dioxane) to release amines . No hazardous decomposition products reported .
  • tert-Butyl Alcohol (Parent Alcohol) : Reacts violently with oxidizing agents (e.g., peroxides) and strong acids, producing flammable isobutylene gas . This contrasts with the carbamate’s stability, underscoring the protective role of the Boc group.

Biological Activity

Tert-butyl thiophen-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, a carbamate functional group, and a tert-butyl substituent. Its molecular structure can influence its biological activity and pharmacokinetic properties.

The mechanism of action for this compound involves its interaction with various biochemical pathways. It is hypothesized to inhibit specific enzymes or receptors, leading to observed biological effects. The exact molecular targets are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.
  • Anti-inflammatory Pathways : Modulation of inflammatory mediators through inhibition of cyclooxygenase enzymes or other inflammatory pathways.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar structures demonstrated inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

This compound has been explored for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound. Factors influencing its pharmacokinetics include:

  • Metabolic Stability : The tert-butyl group can affect metabolic lability. Research shows that modifications to this group can enhance metabolic stability, potentially increasing the compound's half-life in biological systems .
  • Bioavailability : The solubility and permeability characteristics influenced by the chemical structure determine the compound's bioavailability.

Case Studies

StudyObjectiveFindings
Evaluate anti-inflammatory activityCompounds exhibited 39% to 54% inhibition in rat models
Investigate antimicrobial effectsDemonstrated activity against multiple bacterial strains
Assess anticancer potentialInduced apoptosis in specific cancer cell lines

Q & A

Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives, and how can their purity be validated?

  • Methodological Answer : Synthesis typically involves protecting the amine group of the thiophen-3-ylcarbamate precursor with tert-butyloxycarbonyl (Boc) groups via coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, a stepwise approach similar to the synthesis of tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexyl)carbamate involves Boc protection under anhydrous conditions, followed by purification via column chromatography . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and absence of side products.

Q. What precautions are necessary for handling and storing tert-butyl thiophen-3-ylcarbamate to ensure stability?

  • Methodological Answer : Store in tightly sealed containers at room temperature (20–25°C) in a dry, well-ventilated area away from direct sunlight and ignition sources. Avoid contact with strong acids/bases or oxidizing agents, as carbamates may decompose under these conditions. Use explosion-proof equipment during transfers, as recommended for tert-butyl hydroperoxide derivatives . Personal protective equipment (PPE) should include nitrile gloves, lab coats, and P95 respirators for dust control .

Q. How can researchers characterize the structural conformation of tert-butyl carbamate derivatives?

  • Methodological Answer : Low-temperature nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at –40°C) is critical for resolving axial/equatorial conformers of the tert-butyl group in saturated six-membered rings. For example, dynamic NMR analysis of 1,3,5-triazinanes revealed axial preference in solid-state structures, while DFT calculations with explicit solvent models explained equatorial dominance in solution . X-ray crystallography can further validate solid-state conformations .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing tert-butyl carbamate derivatives?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken or central composite design) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For instance, optimization of epoxidation reactions with tert-butyl hydroperoxide (TBHP) employed Mo(CO)₆ as a catalyst, where reaction time and TBHP concentration were statistically significant factors . Response surface methodology (RSM) can model interactions between variables and predict optimal yields.

Q. What computational approaches elucidate the thermodynamic stability of tert-butyl carbamate conformers?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for water or DCM) quantify energy differences between axial and equatorial conformers. Explicit solvent molecules (e.g., water or methanol) must be included to reproduce experimental observations, as shown for triazinanes . Molecular dynamics (MD) simulations can further assess conformational flexibility under varying pH or temperature.

Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamates in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from the tert-butyl group can slow nucleophilic substitution but stabilize intermediates in Suzuki-Miyaura couplings. For example, tert-butyl (4-bromophenyl)carbamate derivatives react sluggishly with boronic acids unless Pd(PPh₃)₄ and microwave heating (100–120°C) are used . Electronic effects are probed via Hammett plots by substituting electron-withdrawing/donating groups on the aryl ring.

Q. What strategies mitigate decomposition pathways of tert-butyl carbamates under acidic or oxidative conditions?

  • Methodological Answer : Decomposition via Boc-group cleavage can be minimized by buffering reactions at neutral pH and avoiding protic solvents. For instance, tert-butyl carbamates in VUV/Fe(II)/H₂O₂ systems showed stability at pH 7 when oxidant concentrations were kept below 1 mM . Stability studies using accelerated thermal degradation (40–60°C) and LC-MS monitoring identify degradation products, guiding formulation improvements .

Contradictions and Data Gaps

  • Stability in Solvents : reports stability at room temperature, while recommends refrigeration for tert-butyl hydroperoxide derivatives. This discrepancy highlights the need for compound-specific stability testing.
  • Ecotoxicity Data : No ecotoxicological data (e.g., LC50 for aquatic organisms) are available for tert-butyl carbamates, necessitating precautionary measures during disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl thiophen-3-ylcarbamate
Reactant of Route 2
tert-Butyl thiophen-3-ylcarbamate

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